molecular formula C19H20FN3O4 B2589856 Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate CAS No. 860784-14-1

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate

Cat. No.: B2589856
CAS No.: 860784-14-1
M. Wt: 373.384
InChI Key: AUSDNLSXUAWTAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as FN33, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemical Structure and Framework

The title compound, systematically known as 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium 2,4,6-trinitrophenolate, features a benzhydryl substituent on one of its N atoms in the piperazine-supported amine. Its structure demonstrates a chair conformation in the non-aromatic six-membered heterocycle. In crystal form, it forms a three-dimensional network through N—H⋯O hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).

Synthesis and Structural Analysis

Flunarizine, a drug linked to this compound, undergoes industrial production through condensation processes involving this chemical. The synthesis involves metal-catalyzed amination and regioselective methods, showing its flexibility in chemical processes (Shakhmaev et al., 2016).

Molecular Interactions and Framework Structures

The compound contributes to forming complex three-dimensional hydrogen-bonded framework structures, seen in various salts of flunarizine. These structures are intricately held together through multiple types of hydrogen bonds, aromatic π-π stacking interactions, and C-H...π(arene) hydrogen bonds, indicating its potential role in stabilizing complex molecular architectures (Kavitha et al., 2014).

Applications in Drug Synthesis

The compound is pivotal in synthesizing cerebral vasodilators, with its derivatives synthesized to confirm structural propositions. Its utilization signifies its importance in developing therapeutics, particularly in the neurological domain (Ohtaka et al., 1989).

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-27-19(24)16-3-2-4-18(23(25)26)17(16)13-21-9-11-22(12-10-21)15-7-5-14(20)6-8-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSDNLSXUAWTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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